molecular formula C18H13Cl2NO B1420704 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160256-98-3

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1420704
CAS No.: 1160256-98-3
M. Wt: 330.2 g/mol
InChI Key: NYPFTHZPMGNIGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride include other quinoline derivatives with different substituents. For example:

    7-Chloro-2-phenylquinoline-4-carbonyl chloride: Lacks the methyl groups at the 3rd and 8th positions.

    3,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride: Lacks the chloro group at the 7th position.

    7-Chloro-3,8-dimethylquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2nd position

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-14(19)9-8-13-15(18(20)22)11(2)16(21-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPFTHZPMGNIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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